molecular formula C8H7N3O2 B582011 5-Amino-1H-indazole-7-carboxylic acid CAS No. 885272-13-9

5-Amino-1H-indazole-7-carboxylic acid

Cat. No.: B582011
CAS No.: 885272-13-9
M. Wt: 177.163
InChI Key: PMABGGGOKOFJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent functional group transformations to introduce the amino and carboxylic acid groups . The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the indazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Amino-1H-indazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 163.16 g/mol
  • CAS Number : 1177307-67-3

This compound has been investigated primarily for its role as an enzyme inhibitor. Notably, it exhibits inhibitory effects on nitric oxide synthase (NOS) , which is crucial for the production of nitric oxide in the body. This inhibition can modulate various physiological processes, including inflammation and immune responses .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to have an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against K562 leukemia cells, indicating significant antiproliferative activity .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. Specifically, it has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic proteins like Bax .

Anti-inflammatory Effects

The compound's ability to inhibit nitric oxide synthase suggests potential anti-inflammatory properties. By reducing nitric oxide levels, it may help alleviate conditions characterized by excessive inflammation .

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes:

  • Cytosolic Phospholipase A2α (cPLA2α) : This enzyme is involved in the release of arachidonic acid and subsequent inflammatory mediators. The compound has shown promising results as a dual inhibitor of cPLA2α and fatty acid amide hydrolase (FAAH), suggesting its utility in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Kolesnikov et al. (2016)Demonstrated that derivatives of indazole compounds exhibit potent anticancer activity with IC50 values ranging from nanomolar to micromolar against various cancer cell lines .
Recent Advances in Indazoles (2018)Highlighted the structure-activity relationship (SAR) of indazole derivatives, suggesting that modifications at specific positions enhance biological activity against targets like FGFR1 .
MDPI Research (2023)Reported that this compound derivatives showed significant antitumor activity and were well tolerated in preliminary clinical evaluations .

Properties

IUPAC Name

5-amino-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMABGGGOKOFJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696174
Record name 5-Amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-13-9
Record name 5-Amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.